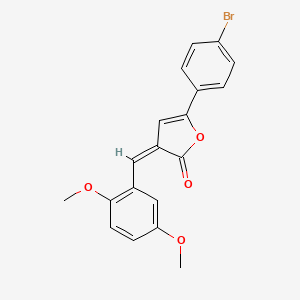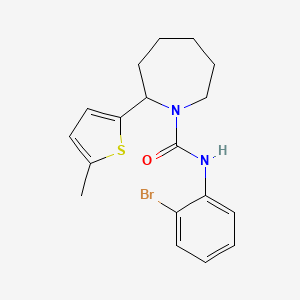
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2,4-dichlorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CDCB and is synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of CDCB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, CDCB has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, CDCB has been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
CDCB has been shown to have various biochemical and physiological effects. In cancer cells, CDCB has been shown to induce apoptosis and inhibit cell proliferation. In addition, CDCB has been shown to reduce inflammation and protect neurons from oxidative stress. However, the exact biochemical and physiological effects of CDCB are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
CDCB has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and exhibit antimicrobial activity. However, CDCB also has some limitations, including its complex synthesis process and potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of CDCB. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. In addition, further studies are needed to fully understand the mechanism of action of CDCB and its biochemical and physiological effects. Finally, the potential applications of CDCB in various fields, such as cancer research and neuroprotection, should be explored further.
In conclusion, 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2,4-dichlorobenzoate is a complex chemical compound that has potential applications in various fields. Its synthesis method is complex, and its mechanism of action and biochemical and physiological effects are still being studied. Despite its limitations, CDCB has several advantages for lab experiments, and there are several future directions for its study.
Synthesemethoden
The synthesis of CDCB involves a multistep process starting with the condensation of 4-chloro-3-formylcoumarin with propylamine to form 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl propylcarbamate. This intermediate is then reacted with 2,4-dichlorobenzoic acid to form CDCB. The overall synthesis of CDCB is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
CDCB has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and antimicrobial activity. In cancer research, CDCB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, CDCB has been shown to protect neurons from oxidative stress and reduce inflammation. In addition, CDCB has been shown to exhibit antimicrobial activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
(6-chloro-2-oxo-4-propylchromen-7-yl) 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3O4/c1-2-3-10-6-18(23)25-16-9-17(15(22)8-13(10)16)26-19(24)12-5-4-11(20)7-14(12)21/h4-9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCJIZATUFWKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-chloro-2-methylphenyl)-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5133600.png)
![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide](/img/structure/B5133606.png)
![2,4-di-tert-butyl-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5133612.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5133621.png)

![2-phenyl-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5133640.png)

![ethyl 1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5133653.png)

![N-(4-{2-[(3,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)-4-methylbenzenesulfonamide hydrobromide](/img/structure/B5133663.png)
![bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5133665.png)
![3-(4-methylphenyl)-N-[2-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5133672.png)
![ethyl 6-methyl-4-[5-(3-nitrophenyl)-2-furyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5133673.png)
